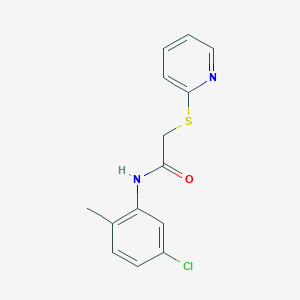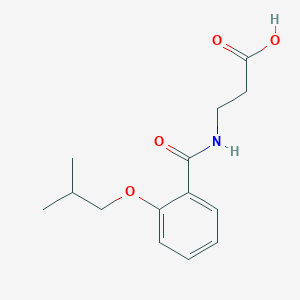
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry. CPTA belongs to the class of thioacetamides and is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).
作用机制
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide inhibits the activity of PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in cells, which can improve insulin sensitivity. This compound also inhibits the Akt signaling pathway by preventing the phosphorylation of Akt, which can induce apoptosis in cancer cells. The neuroprotective effects of this compound are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of PTP1B and reduce the phosphorylation of Akt. In vivo studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide is its potency as an inhibitor of PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. This can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide. One area of focus could be the development of this compound analogs with improved potency and selectivity for PTP1B inhibition. Another area of research could be the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the anticancer properties of this compound could be further explored, with a focus on its potential use in combination with other chemotherapeutic agents.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-pyridinethiol in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved through recrystallization.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to be a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B can lead to increased insulin sensitivity, making this compound a potential therapeutic agent for the treatment of type 2 diabetes. This compound has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. Additionally, this compound has been investigated for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-5-6-11(15)8-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZFUAOHLGWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)
